molecular formula C23H31ClN6OS3 B11927580 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride CAS No. 754989-30-5

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride

Cat. No.: B11927580
CAS No.: 754989-30-5
M. Wt: 539.2 g/mol
InChI Key: FIESYXUDBWMLRP-UHFFFAOYSA-N
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Description

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride typically involves multiple steps:

    Formation of Benzimidazole Thioether: The initial step involves the synthesis of the benzimidazole thioether. This can be achieved by reacting 1H-benzo[d]imidazole-2-thiol with an appropriate alkyl halide under basic conditions.

    Piperazine Derivative Formation: The benzimidazole thioether is then reacted with a piperazine derivative to form the intermediate compound.

    Acetamide Formation: The intermediate is further reacted with 6-methyl-2,4-bis(methylthio)pyridine-3-carboxylic acid chloride to form the final acetamide compound.

    Hydrochloride Salt Formation: The final step involves the conversion of the acetamide to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzimidazole and pyridine moieties.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced nitrogen-containing heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its benzimidazole moiety is known to interact with DNA, making it a potential candidate for studying DNA-binding properties.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. The benzimidazole and piperazine rings are common motifs in many drugs, suggesting that this compound could be explored for its therapeutic potential in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored electronic, optical, and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The piperazine ring can interact with various receptors in the body, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride lies in its combination of a benzimidazole moiety, a piperazine ring, and a pyridine derivative This combination provides a unique set of chemical and biological properties that are not found in other similar compounds

Properties

CAS No.

754989-30-5

Molecular Formula

C23H31ClN6OS3

Molecular Weight

539.2 g/mol

IUPAC Name

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C23H30N6OS3.ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);1H

InChI Key

FIESYXUDBWMLRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl

Origin of Product

United States

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